molecular formula C15H13ClN2OS B14936647 6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide

6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14936647
M. Wt: 304.8 g/mol
InChI Key: RCGPHXZTCRKBTQ-UHFFFAOYSA-N
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Description

6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor.

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of benzothiophene is reacted with an amine, such as (1-methyl-1H-pyrrol-2-yl)methylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.

Scientific Research Applications

6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: It is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1-benzothiophene-2-carboxamide
  • N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide
  • 1-methyl-1H-pyrrol-2-yl derivatives

Uniqueness

6-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the specific combination of the benzothiophene core with the (1-methyl-1H-pyrrol-2-yl)methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

6-chloro-N-[(1-methylpyrrol-2-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H13ClN2OS/c1-18-6-2-3-12(18)9-17-15(19)14-7-10-4-5-11(16)8-13(10)20-14/h2-8H,9H2,1H3,(H,17,19)

InChI Key

RCGPHXZTCRKBTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2=CC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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